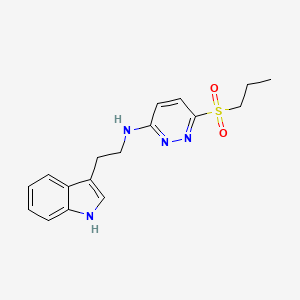
N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine, with the CAS number 1105228-52-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.43 g/mol
The compound features an indole moiety and a pyridazine core, which are known to contribute to various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Cytotoxicity :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression.
- Modulation of Gene Expression : The interaction with cellular receptors may lead to changes in gene expression related to cell cycle regulation and apoptosis.
Data Tables
| Biological Activity | Description | References |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cytotoxicity | Induces cell death in cancer cells |
Case Studies
-
Case Study on Antitumor Effects :
- A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
-
Inflammation Model Study :
- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-propylsulfonylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-11-24(22,23)17-8-7-16(20-21-17)18-10-9-13-12-19-15-6-4-3-5-14(13)15/h3-8,12,19H,2,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWKRAIDVHUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














